

# An In-depth Technical Guide to the Oxygen-15 Isotope in Medical Imaging

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## Compound of Interest

Compound Name: Oxygen-15

Cat. No.: B1254489

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **Oxygen-15** ( $^{15}\text{O}$ ) isotope, a critical tool in medical imaging, particularly Positron Emission Tomography (PET). Its short half-life and biological compatibility make it an invaluable tracer for quantifying physiological processes, offering deep insights for research and drug development.

## Core Properties of Oxygen-15

**Oxygen-15** is a radioactive isotope of oxygen that decays primarily through positron emission, making it suitable for PET imaging.<sup>[1]</sup><sup>[2]</sup> Its rapid decay necessitates on-site production, typically with a cyclotron.<sup>[2]</sup>

## Physical and Decay Characteristics

The fundamental properties of  $^{15}\text{O}$  are summarized in the table below, highlighting the characteristics that are crucial for its application in PET.

Property	Value
Half-life	122.27 seconds (~2.04 minutes)[1][3]
Decay Mode	$\beta^+$ (positron) emission (99.9%)[4]
Decay Product	Nitrogen-15 ( $^{15}\text{N}$ )[1][2]
Positron Energy ( $E_{\beta^+ \text{ max}}$ )	1.732 MeV
Gamma Ray Energy	511 keV (from positron-electron annihilation)[2][3]
Atomic Mass	15.0030656 amu[2]
Protons	8[2]
Neutrons	7[2]

## Key Radiopharmaceuticals

The versatility of  $^{15}\text{O}$  allows for its incorporation into several biologically important molecules, each serving as a specific tracer for different physiological processes.[5][6]

Radiopharmaceutical	Chemical Formula	Primary Application
Oxygen-15 labeled water	$[^{15}\text{O}]\text{H}_2\text{O}$	Measurement of blood flow (e.g., cerebral and myocardial)[3][5]
Oxygen-15 labeled oxygen	$[^{15}\text{O}]\text{O}_2$	Measurement of oxygen consumption and metabolism[5][7]
Oxygen-15 labeled carbon monoxide	$[^{15}\text{O}]\text{CO}$	Measurement of blood volume[7][8]
Oxygen-15 labeled carbon dioxide	$[^{15}\text{O}]\text{CO}_2$	Used for the production of $[^{15}\text{O}]\text{H}_2\text{O}$ and in some blood flow studies[6][7]

## Production of Oxygen-15 Radiopharmaceuticals

The short half-life of  $^{15}\text{O}$  requires its production in close proximity to the PET scanner.<sup>[2]</sup> Cyclotrons are the primary means of production, utilizing specific nuclear reactions.

### Nuclear Reactions for $^{15}\text{O}$ Production

Several nuclear reactions can be employed to produce  $^{15}\text{O}$ , with the choice often depending on the available accelerator and desired final product.<sup>[2][9][10]</sup>

Reaction	Particle Accelerator	Target Material	Typical Yield Efficiency
$^{14}\text{N}(\text{d},\text{n})^{15}\text{O}$	Deuteron	Nitrogen-14 gas (often with a small percentage of $\text{O}_2$ ) <sup>[2][11]</sup>	High <sup>[2]</sup>
$^{15}\text{N}(\text{p},\text{n})^{15}\text{O}$	Proton	Nitrogen-15 gas <sup>[2][9]</sup>	Moderate <sup>[2]</sup>
$^{16}\text{O}(\text{p},\text{pn})^{15}\text{O}$	Proton	Oxygen-16 (e.g., in water) <sup>[9]</sup>	-
$^{16}\text{O}(\gamma,\text{n})^{15}\text{O}$	Electron Linear Accelerator (eLINAC)	Oxygen-16 (e.g., in water or alumina) <sup>[9][12]</sup>	Novel/Experimental <sup>[9][12]</sup>

### Experimental Protocol: Production of $^{15}\text{O}$ O<sub>2</sub>

The production of  $^{15}\text{O}$  O<sub>2</sub> is a foundational step for synthesizing other  $^{15}\text{O}$ -labeled tracers.

Objective: To produce gaseous  $^{15}\text{O}$  O<sub>2</sub> via the  $^{14}\text{N}(\text{d},\text{n})^{15}\text{O}$  nuclear reaction.

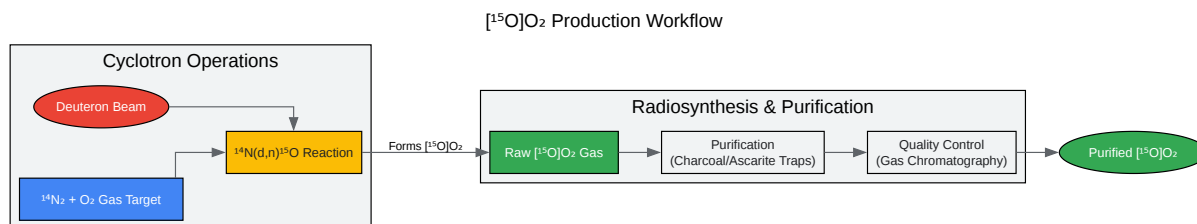
Materials and Equipment:

- Medical cyclotron (e.g., 11-18 MeV protons or deuterons)<sup>[2][13]</sup>
- Target chamber suitable for gases
- High-purity Nitrogen-14 gas ( $\text{N}_2$ ) containing a small amount of Oxygen ( $\text{O}_2$ ) (e.g., 1%)<sup>[11]</sup>

- Gas processing unit with activated charcoal and ascarite traps[11]
- Radiation shielding
- Quality control instrumentation (e.g., gas chromatograph with a radiation detector)[11]

#### Methodology:

- Target Preparation: The target chamber is filled with the N<sub>2</sub>/O<sub>2</sub> gas mixture.
- Irradiation: The target is bombarded with a deuteron beam from the cyclotron. The <sup>14</sup>N atoms in the target gas undergo the (d,n) reaction to produce <sup>15</sup>O atoms.
- Radiochemical Formation: The newly formed <sup>15</sup>O atoms react with the trace O<sub>2</sub> in the target to form [<sup>15</sup>O]O<sub>2</sub>.
- Purification: The radioactive gas is passed through a purification system. Activated charcoal and ascarite traps are used to remove potential impurities such as [<sup>15</sup>O]CO, [<sup>11</sup>C]CO, and [<sup>11</sup>C]CO<sub>2</sub>. [11]
- Quality Control: The final product is analyzed to ensure its radiochemical and radionuclidic purity.[11] This typically involves gas chromatography to confirm the identity of [<sup>15</sup>O]O<sub>2</sub> and to quantify any impurities.
- Delivery: The purified [<sup>15</sup>O]O<sub>2</sub> gas is then ready for direct inhalation by the subject or for use in the synthesis of other <sup>15</sup>O-radiopharmaceuticals.[11]



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Workflow for the production of [<sup>15</sup>O]O<sub>2</sub>.

## Experimental Protocol: Production of [<sup>15</sup>O]H<sub>2</sub>O

[<sup>15</sup>O]H<sub>2</sub>O is considered the gold standard for blood flow quantification.[3]

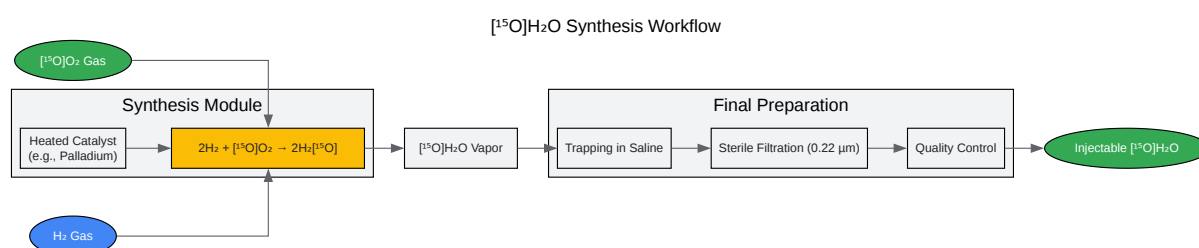
Objective: To synthesize [<sup>15</sup>O]H<sub>2</sub>O for intravenous injection.

Materials and Equipment:

- [<sup>15</sup>O]O<sub>2</sub> gas from the production module
- High-purity Hydrogen (H<sub>2</sub>) gas
- Catalyst (e.g., Palladium or Platinum) heated to high temperature
- Sterile, pyrogen-free water or saline for injection
- Collection vial
- Sterile filter (0.22 μm)
- Quality control equipment (for pH, sterility, pyrogenicity, etc.)[14]

### Methodology:

- **Catalytic Reaction:** The produced  $[^{15}\text{O}]\text{O}_2$  gas is mixed with  $\text{H}_2$  gas and passed over a heated catalyst.
- **Water Formation:** The catalyst facilitates the reaction  $2\text{H}_2 + [^{15}\text{O}]\text{O}_2 \rightarrow 2\text{H}_2[^{15}\text{O}]$ , forming radioactive water vapor.
- **Trapping:** The resulting  $[^{15}\text{O}]\text{H}_2\text{O}$  vapor is trapped in a vial containing sterile water or saline for injection.[14]
- **Sterilization:** The final solution is passed through a  $0.22\ \mu\text{m}$  sterile filter into a sterile collection vial.
- **Quality Control:** The final  $[^{15}\text{O}]\text{H}_2\text{O}$  product undergoes rigorous quality control testing, including checks for radiochemical and radionuclidic purity, pH, appearance, pyrogenicity, and filter integrity before it can be administered to a patient.[14]



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Workflow for the synthesis of [ $^{15}\text{O}$ ] $\text{H}_2\text{O}$ .

## Applications in Medical Imaging and Research

The use of  $^{15}\text{O}$ -labeled tracers provides quantitative measurements of fundamental biological processes, making it a powerful tool in neurology, cardiology, and oncology.[5][9]

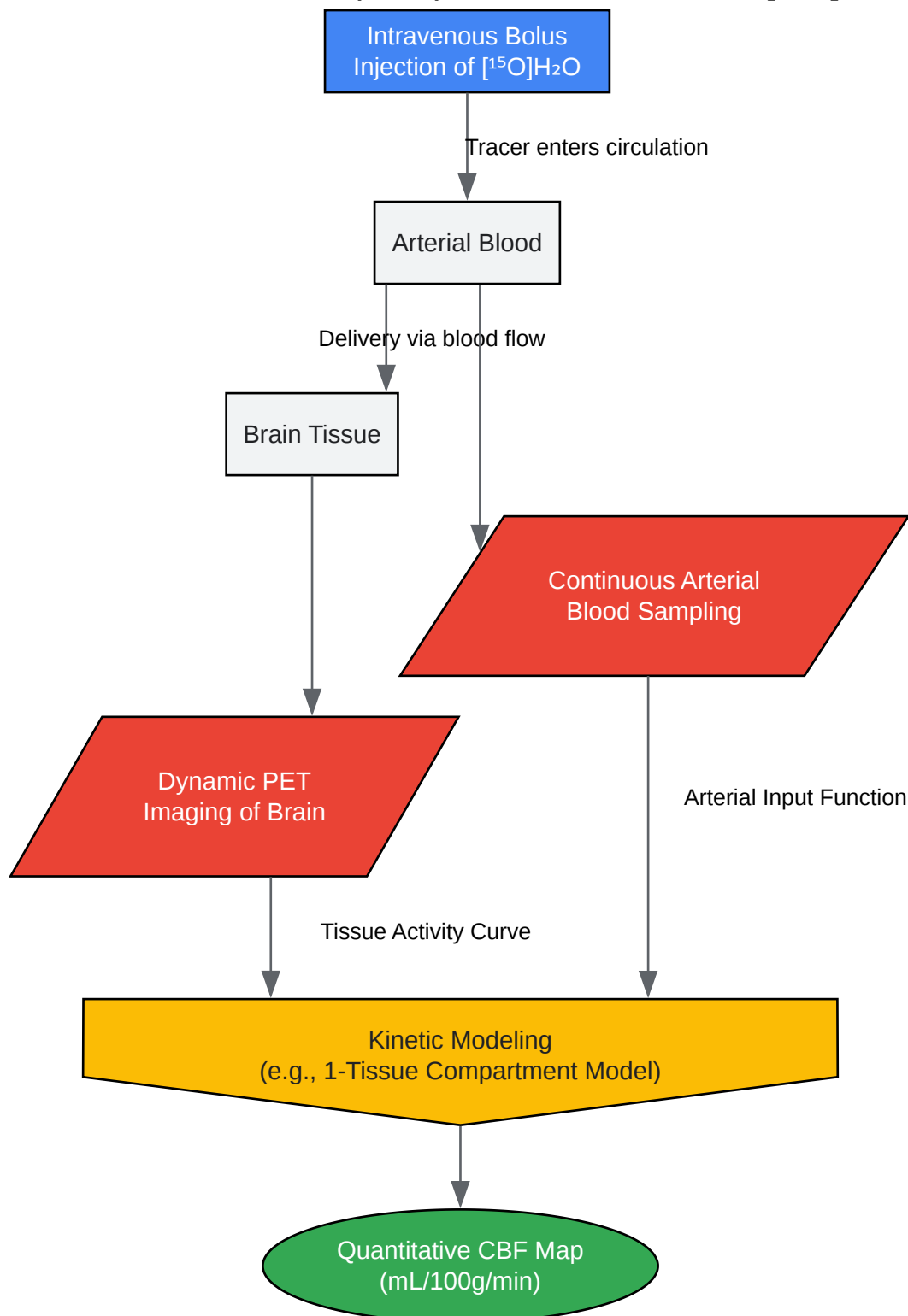
## Measurement of Cerebral Blood Flow (CBF)

Tracer:  $[^{15}\text{O}]\text{H}_2\text{O}$

Principle:  $[^{15}\text{O}]\text{H}_2\text{O}$  is a freely diffusible tracer, meaning its uptake in the brain is directly proportional to blood flow.[3] It is considered the gold standard for non-invasive CBF quantification.[3][15]

Experimental Protocol:

- **Subject Preparation:** An arterial line is often placed for blood sampling to obtain the arterial input function (AIF), which is the concentration of the tracer in the arterial blood over time.[8][16]
- **Tracer Administration:** A bolus of  $[^{15}\text{O}]\text{H}_2\text{O}$  is injected intravenously.
- **Dynamic PET Imaging:** A dynamic PET scan of the brain is acquired immediately following injection, typically for 5-10 minutes, to measure the tracer concentration in the brain tissue over time.[16][17]
- **Arterial Blood Sampling:** Arterial blood is continuously withdrawn and its radioactivity is measured to generate the AIF.[8]
- **Kinetic Modeling:** The tissue activity curves from the PET data and the AIF are fitted to a mathematical model (e.g., a one-tissue compartment model) to calculate quantitative CBF values (in units of mL/100g/min).

Cerebral Blood Flow (CBF) Measurement with  $[^{15}\text{O}]\text{H}_2\text{O}$ [Click to download full resolution via product page](#)Logical workflow for quantifying CBF using  $[^{15}\text{O}]\text{H}_2\text{O}$  PET.



## Measurement of Oxygen Metabolism

Tracer:  $[^{15}\text{O}]\text{O}_2$  and  $[^{15}\text{O}]\text{H}_2\text{O}$

Principle: This method allows for the quantification of the cerebral metabolic rate of oxygen ( $\text{CMRO}_2$ ), a key indicator of brain tissue viability and function. The protocol involves a combination of scans to separate the contribution of blood flow, blood volume, and oxygen extraction.<sup>[7][18]</sup>

Experimental Protocol:

- $[^{15}\text{O}]\text{H}_2\text{O}$  Scan: A scan is performed as described above to measure CBF.
- $[^{15}\text{O}]\text{O}_2$  Inhalation: The subject inhales a single breath or a steady state of  $[^{15}\text{O}]\text{O}_2$ .<sup>[7]</sup> The  $[^{15}\text{O}]\text{O}_2$  binds to hemoglobin, is transported to the brain, and diffuses into the tissue where it is metabolized to  $[^{15}\text{O}]\text{H}_2\text{O}$ .
- Dynamic PET Imaging: A dynamic PET scan is acquired during and after  $[^{15}\text{O}]\text{O}_2$  inhalation to measure the total radioactivity in the brain.
- Arterial Blood Sampling: Arterial blood is sampled to measure the concentrations of both  $[^{15}\text{O}]\text{O}_2$  and the metabolically produced  $[^{15}\text{O}]\text{H}_2\text{O}$ .
- Calculation: By combining the data from the  $[^{15}\text{O}]\text{H}_2\text{O}$  and  $[^{15}\text{O}]\text{O}_2$  scans, along with a measurement of cerebral blood volume (often obtained with  $[^{15}\text{O}]\text{CO}$ ), the oxygen extraction fraction (OEF) and  $\text{CMRO}_2$  can be calculated.<sup>[18]</sup>

The ability to quantitatively measure blood flow and oxygen metabolism provides unparalleled insights into the pathophysiology of diseases such as stroke, dementia, and cancer, and is a powerful tool for assessing the pharmacodynamic effects of novel therapeutics on tissue physiology.

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